methyl (2R)-2-(methylamino)butanoate
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Overview
Description
tert-butyl N-methylglycinate , is an organic compound with the following structure:
CH3−C(NH2)−COOCH3
It contains a tert-butyl ester group and an N-methylglycine moiety. The compound is used in various applications due to its unique structure and reactivity.
Preparation Methods
a. Synthetic Routes
One straightforward method for synthesizing methyl (2R)-2-(methylamino)butanoate involves the direct introduction of the tert-butoxycarbonyl (Boc) group into an appropriate precursor. Flow microreactor systems have been employed to enhance efficiency and sustainability compared to traditional batch methods .
b. Reaction Conditions
The Boc protection can be achieved using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine). The reaction typically occurs at low temperatures (around 0°C) to minimize side reactions.
Chemical Reactions Analysis
Methyl (2R)-2-(methylamino)butanoate can undergo various reactions:
Hydrolysis: Removal of the Boc group under acidic conditions yields the corresponding N-methylglycine.
Substitution: The ester group can be replaced by other functional groups (e.g., amidation, acylation).
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol can lead to the corresponding carboxylic acid.
Common reagents include acids (for hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction).
Scientific Research Applications
Methyl (2R)-2-(methylamino)butanoate finds applications in:
Peptide Synthesis: As a Boc-protected amino acid, it is used in peptide chemistry.
Drug Development: Its unique structure makes it valuable in designing bioactive compounds.
Chiral Building Block: The chiral center provides versatility for asymmetric synthesis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In peptide synthesis, it serves as a temporary protecting group for amino acids during chain elongation.
- In drug development, it may interact with specific receptors or enzymes.
Comparison with Similar Compounds
Methyl (2R)-2-(methylamino)butanoate is distinct due to its tert-butyl ester and N-methylglycine components. Similar compounds include other Boc-protected amino acids and esters.
Properties
IUPAC Name |
methyl 2-(methylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5(7-2)6(8)9-3/h5,7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBIXRVEUBDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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